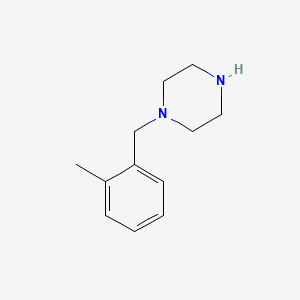

1-(2-Methylbenzyl)piperazine

描述

属性

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVNOUKHAZXMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201290 | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-47-1 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analyses in the Study of 1 2 Methylbenzyl Piperazine

Spectrophotometric Investigations of Charge Transfer Complexes

Spectrophotometry is a key method for examining the charge transfer (CT) complexes that 1-(2-methylbenzyl)piperazine forms with various electron acceptors. These studies reveal crucial information about the nature of the molecular interactions.

This compound acts as an electron donor and can form charge-transfer complexes with suitable π-acceptors. A significant example is the complex formed with p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), a well-known π-acceptor. The interaction between the electron-rich piperazine (B1678402) nitrogen atoms and the electron-deficient aromatic ring of p-chloranil leads to the formation of a colored charge-transfer complex. This interaction has been observed and characterized spectrophotometrically in acetonitrile (B52724). ijcrt.org The formation of such complexes is a hallmark of the electron-donating capacity of the piperazine moiety, influenced by the presence of the 2-methylbenzyl group.

While detailed studies on a wide range of π-acceptors with this compound are not extensively documented, research on similar piperazine derivatives with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetracyanoethylene (B109619) (TCNE) shows the formation of intensely colored solutions, indicating charge-transfer complexation. hbku.edu.qanih.gov These studies provide a framework for understanding the potential interactions of this compound with a variety of π-acceptors.

The stoichiometry of the charge-transfer complex between this compound and p-chloranil in acetonitrile has been determined to be a 1:1 ratio. ijcrt.org This was likely established using Job's method of continuous variation. tandfonline.com This method involves preparing a series of solutions where the mole fraction of the donor and acceptor is varied while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorption (λmax) of the complex. A plot of absorbance versus the mole fraction of one of the components will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, this maximum occurs at a mole fraction of 0.5. tandfonline.com

The general applicability of Job's method is well-established for determining the stoichiometry of charge-transfer complexes of various piperazine derivatives. hbku.edu.qa

The formation constant (KCT) and the molar extinction coefficient (εCT) are critical parameters that quantify the stability and the light-absorbing capability of a charge-transfer complex. These values are often determined using the Benesi-Hildebrand equation. This method is applicable when one of the reactants is in large excess, simplifying the equilibrium expression. A plot of [A0]/Aλ versus 1/[D0] (where [A0] and [D0] are the initial concentrations of the acceptor and donor, respectively, and Aλ is the absorbance of the complex) typically yields a straight line for a 1:1 complex. The formation constant and molar extinction coefficient can then be calculated from the slope and the intercept of this line.

Table 1: Illustrative Spectroscopic Data for Charge-Transfer Complexes of Piperazine Derivatives (Note: Data for this compound with p-chloranil is not publicly available. This table presents representative data from related piperazine complexes to illustrate the typical range of values.)

| Donor | Acceptor | Solvent | Stoichiometry | λmax (nm) | KCT (L mol-1) | εCT (L mol-1 cm-1) |

| Piperazine | Iodine | Chloroform | 1:1 | 365 | 150 | 2.5 x 10³ |

| Piperazine | Chloranil (B122849) | Chloroform | 1:1 | 540 | 85 | 1.2 x 10³ |

| 1-Methylpiperazine | DDQ | Chloroform | 1:1 | 588 | - | - |

| 1-Methylpiperazine | Chloranil | Chloroform | 1:1 | 540 | - | - |

Data is illustrative and sourced from studies on piperazine and 1-methylpiperazine. hbku.edu.qaCurrent time information in Bangalore, IN.

Quantum Chemical Studies and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings by providing a molecular-level understanding of the structural and electronic properties of this compound.

DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors of this compound. These calculations typically use a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). tandfonline.com

Key properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electron-donating and accepting capabilities of a molecule. For an electron donor like this compound, the HOMO is expected to be localized primarily on the piperazine ring, particularly the nitrogen atoms. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a better electron donor. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative nitrogen atoms of the piperazine ring, indicating the sites most susceptible to electrophilic attack and interaction with electron acceptors. Positive potential regions (blue) are generally found around the hydrogen atoms.

While specific DFT data for this compound is scarce, studies on related molecules like 1-(4-fluorophenyl)piperazine (B120373) and other piperazine derivatives provide a solid foundation for these expectations. researchgate.net

Table 2: Representative Calculated Quantum Chemical Properties for a Phenylpiperazine Derivative (Note: This table shows representative data for a related phenylpiperazine derivative to illustrate the typical output of DFT calculations, as specific data for this compound is not widely published.)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Data is illustrative and based on calculations for a similar phenylpiperazine derivative.

DFT calculations can be used to support and explain experimental findings from spectrophotometric studies. For instance, the calculated HOMO energy of this compound can be correlated with its electron-donating ability observed in the formation of charge-transfer complexes. A higher HOMO energy level would be consistent with the strong donor character required to form a stable complex with an acceptor like p-chloranil.

Furthermore, computational modeling of the charge-transfer complex itself can provide valuable insights. By calculating the electronic structure of the this compound-p-chloranil complex, it is possible to visualize the charge transfer from the HOMO of the donor to the LUMO of the acceptor. These calculations can also predict the theoretical absorption wavelength (λmax) of the complex, which can then be compared with the experimentally observed value. The calculated binding energy of the complex can also provide a theoretical measure of its stability, which can be compared with the experimentally determined formation constant.

In essence, the synergy between experimental spectrophotometry and theoretical DFT calculations provides a comprehensive understanding of the chemical behavior of this compound, from its bulk interaction properties to its detailed molecular and electronic structure.

Spectroscopic Confirmation of Molecular Interactions

Spectroscopic methods are indispensable for confirming the structure of this compound and investigating its non-covalent interactions, such as charge and proton transfer phenomena. These interactions are fundamental to understanding how the molecule might engage with biological targets.

¹H NMR, FT-IR, and SEM-EDX in Investigating Charge and Proton Transfers

The formation of charge-transfer or proton-transfer complexes between a donor molecule, like this compound, and an acceptor can be meticulously studied using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is pivotal in identifying proton transfer events. When this compound interacts with a proton donor, characteristic shifts in the vibrational frequencies of bonds within the molecule are observed. For instance, the stretching frequencies associated with the C-N and N-H bonds in the piperazine ring would be altered, providing direct evidence of protonation or complex formation. tandfonline.comacs.org Studies on related piperazine compounds demonstrate that complexation causes significant changes in the infrared spectrum, confirming the molecular interaction. researchgate.net

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy offers detailed insight into the electronic environment of the protons within the molecule. In a charge-transfer interaction, the chemical shifts of the protons on both the benzyl (B1604629) and piperazine moieties of this compound would be affected. Changes in the electron density around specific protons upon complex formation lead to noticeable shifts in their resonance frequencies, allowing researchers to map the sites of interaction. researchgate.net While complex formation can be monitored, detailed studies on similar molecules sometimes show that the effect on the NMR spectra can be subtle. researchgate.net

Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) is primarily a technique for characterizing the surface morphology and elemental composition of solid materials. While not a primary tool for directly observing molecular-level charge or proton transfers, it can be used to analyze the elemental makeup and homogeneity of solid charge-transfer complexes that have been isolated, complementing data from other spectroscopic methods.

| Technique | Primary Application | Anticipated Observations for Charge/Proton Transfer | Reference Principle |

|---|---|---|---|

| FT-IR | Detection of functional group changes and bond vibrations. | Shifts in N-H and C-N stretching frequencies of the piperazine ring; changes in aromatic C-H bending of the benzyl group. | tandfonline.comacs.org |

| ¹H NMR | Mapping the electronic environment of protons. | Changes in chemical shifts (δ) of piperazine ring protons and benzyl group protons upon complexation. | researchgate.net |

| SEM-EDX | Analysis of surface topography and elemental composition. | Confirmation of elemental ratios in isolated solid-state complexes. | N/A |

In Silico Methodologies for Target and Activity Prediction

Before undertaking expensive and time-consuming laboratory experiments, computational tools can be used to predict the likely biological targets and activities of a molecule, a process known as in silico analysis.

Application of SwissTargetPrediction and PASS Online Tools

Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are powerful resources for the initial stages of drug discovery. cyberleninka.ru

SwissTargetPrediction operates on the principle of molecular similarity: a novel compound is likely to interact with the same protein targets as other known bioactive molecules that share similar structural features. expasy.orgnih.govswisstargetprediction.ch By inputting the 2D structure of this compound, the tool screens it against a vast database of known ligands. The output is a ranked list of the most probable protein targets, classified by family (e.g., GPCRs, kinases, proteases), providing researchers with a focused set of hypotheses for experimental validation. cyberleninka.ruswisstargetprediction.ch

PASS Online complements this by predicting a broad spectrum of potential biological activities based on the molecule's structure. It compares the input structure to a database of compounds with known activities and generates a list of probable effects, from pharmacological actions to specific mechanisms of action. This helps in prioritizing the compound for specific therapeutic areas. cyberleninka.ru

| Tool | Input | Predicted Output Type | Example Predictions for a Piperazine Derivative | Reference |

|---|---|---|---|---|

| SwissTargetPrediction | 2D Molecular Structure (SMILES) | Ranked list of probable protein targets by class. | Enzymes (e.g., Proteases, Kinases), G-protein coupled receptors, Ion Channels, Transporters. | cyberleninka.ruexpasy.org |

| PASS Online | Molecular Structure | Spectrum of probable biological activities (Pa > Pi). | Antipsychotic, Anesthetic (local), Antiarrhythmic, Antimicrobial. | cyberleninka.ru |

Computer-Aided Drug Design and Virtual Screening

Following target identification, Computer-Aided Drug Design (CADD) and virtual screening are employed to explore and predict the binding of this compound to its putative targets at an atomic level. nih.gov

This process typically involves molecular docking , a computational simulation that attempts to predict the preferred orientation of a ligand when bound to a protein target. nih.gov A 3D model of the target protein is used to create a virtual binding pocket. The 3D conformation of this compound is then computationally "docked" into this site. The simulation calculates a binding affinity or score, which estimates the strength of the interaction. nih.gov

Virtual screening expands on this by docking a large library of compounds against a single protein target to identify potential "hits." researchgate.net In the context of this compound, this could involve screening a library of its derivatives to identify substitutions that might enhance binding affinity or selectivity for a specific target, thereby guiding the synthesis of more potent compounds. nih.gov These studies help elucidate the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

| Step | Description | Objective | Reference |

|---|---|---|---|

| 1. Target Preparation | Obtain and refine the 3D structure of the target protein (e.g., from the Protein Data Bank). | Create an accurate model of the binding site. | nih.gov |

| 2. Ligand Preparation | Generate a low-energy 3D conformation of the ligand (this compound). | Prepare the molecule for docking simulation. | nih.gov |

| 3. Molecular Docking | Computationally fit the ligand into the protein's binding site using a scoring function. | Predict binding mode and estimate binding affinity (e.g., in kcal/mol). | nih.govresearchgate.net |

| 4. Analysis | Analyze the resulting ligand-protein complex to identify key intermolecular interactions. | Understand the structural basis for binding and guide lead optimization. | nih.gov |

Pharmacological and Biological Evaluation of 1 2 Methylbenzyl Piperazine and Its Analogues

Pharmacological Profile and Target Interactions

The pharmacological profile of a compound is defined by its interactions with specific biological targets. For 1-(2-Methylbenzyl)piperazine and its analogues, these interactions are primarily centered on neurotransmitter systems, receptors, ion channels, transporters, and enzymes.

Interaction with Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin (B10506), Noradrenaline Reuptake and Release)

The influence of benzylpiperazine and its derivatives on monoamine neurotransmitter systems, including dopamine, serotonin, and noradrenaline, is a key aspect of their pharmacological activity. Animal studies have shown that 1-benzylpiperazine (B3395278) (BZP) can stimulate the release and inhibit the reuptake of these key neurotransmitters. europa.eu

Research on specific analogues provides further insight. For instance, in vivo studies on 1,2,4-substituted piperazine (B1678402) derivatives have examined their effects on dopamine and serotonin release in the rat prefrontal cortex. One such compound, MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decan-7,9-dion), which contains a methyl group on the piperazine ring, was found to increase levels of cortical dopamine and its metabolites. In contrast, another analogue, MM5, led to a decrease in the extracellular levels of serotonin. wikipedia.org The stimulant effects of 1-methyl-4-benzylpiperazine (MBZP) are reported to be similar to but weaker than those of BZP. wikipedia.org These findings highlight the complex and varied ways in which different substitutions on the piperazine ring can modulate neurotransmitter release.

Receptor Binding Assays (e.g., 5-HT1A, 5-HT2B, 5-HT2C)

The affinity of this compound and its analogues for various serotonin (5-HT) receptor subtypes is a critical determinant of their pharmacological effects. The piperazine moiety is a common scaffold in ligands targeting these receptors.

Studies on 1,2,4-trisubstituted piperazine derivatives have demonstrated their affinity for both 5-HT1A and 5-HT2A receptors. The inclusion of a methyl substituent on the piperazine ring has been shown to influence this affinity. nih.gov For example, some trisubstituted compounds exhibited a higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, while their affinity for 5-HT1A receptors was either maintained or slightly improved. nih.gov In vivo studies have indicated that some of these trisubstituted piperazines behave as partial agonists at postsynaptic 5-HT1A receptors. nih.gov

Another analogue, 1-(1-naphthyl)-piperazine, has been identified as a mixed ligand for 5-HT1A and 5-HT2A/2C receptors. drugbank.com Furthermore, research into compounds where a (2-methoxyphenyl)piperazine moiety is linked to other chemical structures has revealed high-affinity ligands for the 5-HT1A receptor, with some exhibiting Ki values in the low nanomolar range. ontosight.ai While direct binding data for this compound at 5-HT1A, 5-HT2B, and 5-HT2C receptors is not extensively detailed in the available literature, the activity of its analogues suggests that it likely interacts with these serotonergic targets. The compound 1-(2-Pyrimidinyl)piperazine (1-PP) acts as a partial agonist at the 5-HT1A receptor with a Ki of 414 nM. wikipedia.org

Modulation of Ion Channels and Transporters (e.g., TRPC6 channels, Human Equilibrative Nucleoside Transporters)

Recent research has implicated piperazine derivatives as modulators of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC6. These channels are involved in various physiological processes, including neuronal development and survival. nih.gov A number of disubstituted piperazines have been identified as potential positive modulators of TRPC6 channels. nih.gov

Specifically, compounds such as 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) have been shown to activate TRPC3, TRPC6, and TRPC7 channels. nih.gov This activation can lead to neurotrophic effects similar to those of brain-derived neurotrophic factor (BDNF). nih.gov The structural similarity of these compounds to this compound suggests a potential for similar activity at TRPC channels. There is currently a lack of specific data on the interaction of this compound with human equilibrative nucleoside transporters.

Enzyme Inhibition Studies (e.g., Cholinesterase, Monoamine Oxidase)

The ability of piperazine derivatives to inhibit key enzymes such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B) is another important aspect of their pharmacological profile. Inhibition of these enzymes can have significant effects on neurotransmitter levels and is a strategy used in the treatment of neurodegenerative and psychiatric disorders. mdpi.comnih.gov

Several studies have demonstrated the potential of piperazine-containing compounds as enzyme inhibitors. For example, a series of N-methyl-piperazine chalcones were evaluated for their inhibitory activity. nih.gov One of the derivatives, compound 2k, showed potent and selective inhibition of MAO-B with an IC50 value of 0.71 µM and also inhibited AChE with an IC50 of 8.10 µM. nih.gov Another study on pyridazinobenzylpiperidine derivatives identified compounds with potent MAO-B inhibition, with the most active compound, S5, having an IC50 of 0.203 µM. mdpi.comnih.gov

Furthermore, benzylpiperazine derivatives have been investigated as cholinesterase inhibitors. In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the compound with an ortho-chlorine substitution on the benzyl (B1604629) ring (compound 4a) demonstrated the highest potency against AChE with an IC50 of 0.91 µM. nih.gov Novel N-benzylpiperidine carboxamide derivatives have also shown significant in vitro inhibitory activity against acetylcholinesterase, with IC50 values in the low micromolar to nanomolar range. nih.gov

In Vitro and In Vivo Biological Activity Assessments

The pharmacological interactions of this compound and its analogues translate into observable biological activities, which are often assessed using established in vitro and in vivo models.

Antidepressant Activity (e.g., Forced Swimming Test, Tail Suspension Test)

The forced swimming test (FST) and the tail suspension test (TST) are widely used behavioral models to screen for potential antidepressant activity in rodents. A reduction in the duration of immobility in these tests is indicative of an antidepressant-like effect.

Memory Modulation and Nootropic Effects (e.g., Passive Avoidance Test)

While specific studies focusing solely on the memory-modulating and nootropic effects of this compound are not extensively detailed in the available research, the broader class of piperazine derivatives has been investigated for its potential cognitive-enhancing properties. For instance, in studies involving piperine (B192125), a compound that also contains a piperidine (B6355638) ring (a structural relative of piperazine), neuroprotective effects have been observed in a mouse model of Parkinson's disease. In these studies, piperine treatment was shown to attenuate deficits in cognitive functioning as assessed by the Morris water maze. nih.gov This suggests that the piperazine scaffold may contribute to neuroprotective mechanisms that could indirectly support cognitive function. Further research is necessary to specifically elucidate the nootropic potential of this compound and its direct effects on memory and learning, potentially utilizing tests like the passive avoidance task.

Studies on Spontaneous Behavior and Motor Coordination

The impact of piperazine derivatives on spontaneous behavior and motor coordination has been a subject of investigation. Generally, interventions that affect dopamine systems are known to influence locomotor activity. queensu.ca Studies on various piperazine derivatives have shown a range of effects on spontaneous ambulatory behavior in animal models.

For example, piperazine-type 5-hydroxytryptamine (5-HT) agonists such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) have been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This effect is believed to be mediated by the stimulation of 5-HT receptors. nih.gov Similarly, dibenzylpiperazine (DBZP), a common by-product in the synthesis of benzylpiperazine (BZP), also causes dose-dependent decreases in locomotor activity in mice. nih.gov

In a study investigating the effects of an amino acid mixture of γ-aminobutyric acid (GABA) and 5-hydroxytryptophan (B29612) (5-HTP), a significant decrease in locomotor activity was observed in Drosophila during both the dark and light phases of the day. mdpi.com While not a direct study of this compound, these findings with related compounds and neurotransmitter modulators highlight the potential for piperazine derivatives to influence motor activity. Specific studies on this compound are needed to determine its precise effects on spontaneous behavior and motor coordination.

Anti-inflammatory, Antibacterial, and Antiviral Properties of Piperazine Derivatives

The piperazine scaffold is a versatile structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties. thieme-connect.comderpharmachemica.com

Anti-inflammatory Properties: Piperazine derivatives have shown significant potential as anti-inflammatory agents. thieme-connect.com They are known to exhibit their effects by inhibiting key inflammatory pathways like NF-κB and MAPK signaling, which regulate the expression of numerous inflammatory mediators. ontosight.ai For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) has been shown to reduce paw edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy test. nih.gov Other novel piperazine derivatives have also demonstrated noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation. nih.goveurekaselect.com

Antibacterial Properties: The piperazine nucleus is a component of many compounds with antibacterial activity. derpharmachemica.com Derivatives have been synthesized and tested against a variety of bacterial strains, showing activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netijcmas.com For instance, certain piperazine derivatives have shown significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. derpharmachemica.com The antibacterial efficacy can be influenced by the nature of the substituents on the piperazine ring. nih.gov

Antiviral Properties: Piperazine and its derivatives have also been explored for their antiviral potential. nih.gov The piperazine scaffold is present in some antiviral drugs used to treat HIV. nih.gov Research has shown that piperazine can bind to the hydrophobic pocket of the capsid protein of some alphaviruses, suggesting it could be a lead scaffold for the development of new antiviral drugs. nih.gov Furthermore, novel piperazine derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, with some showing promising antiviral activity in cell-based assays. acs.org The introduction of specific chemical groups, such as a benzofuran-2-yl group, to 2-phenylpiperazine (B1584378) derivatives has been shown to increase their antiviral activity. wipo.intgoogle.com

Neuroprotective Effects and Synaptic Stabilization

While direct evidence for the neuroprotective effects and synaptic stabilization of this compound is limited, the broader class of piperazine-containing compounds has shown promise in this area. Neuroprotection is a critical therapeutic strategy for neurodegenerative disorders, which are often characterized by excessive apoptosis and oxidative stress. nih.gov

Piperine, an alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Treatment with piperine was found to protect dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov It attenuated MPTP-induced deficits in motor coordination and cognitive function and prevented the decrease in tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov These findings suggest that the core structure may contribute to neuroprotective pathways.

Furthermore, studies on N-benzylpiperazine (BZP) have indicated that it can induce pro-apoptotic pathways in neuronal cell models, highlighting the importance of understanding the specific substitutions on the piperazine ring to achieve desired therapeutic effects. nih.gov The potential for piperazine derivatives to modulate neuronal survival and function underscores the need for further investigation into the specific neuroprotective and synaptic stabilizing properties of this compound.

Antimycobacterial Activity

The piperazine scaffold has been identified as a crucial component in the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis (MTB). nih.gov Numerous piperazine derivatives have been synthesized and evaluated for their activity against both drug-susceptible and drug-resistant strains of MTB. nih.govnih.govresearchgate.netbenthamdirect.com

For example, a series of N-arylpiperazine derivatives containing a 2-hydroxyethane-1,2-diyl connecting chain were synthesized and showed promising in vitro activity against several mycobacterial strains. nih.govresearchgate.net The most effective compound in this series, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride, exhibited a minimum inhibitory concentration (MIC) of 8 μM against M. tuberculosis. nih.govresearchgate.net

Another class of compounds, benzothiazinone-piperazine derivatives, has been investigated as inhibitors of MTB DNA gyrase, a key enzyme for mycobacterial survival. nih.gov One such derivative demonstrated significant inhibitory potential against the enzyme and moderate anti-tubercular activity. nih.gov The design of these hybrid molecules aims to leverage the antimycobacterial potential of the piperazine moiety. nih.gov

Furthermore, the antimycobacterial activity of piperazine derivatives is often linked to their ability to inhibit essential mycobacterial enzymes. For instance, 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been identified as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) in M. tuberculosis. nih.gov These findings highlight the potential of the piperazine core in the development of novel anti-TB drugs. nih.gov

Structure-Activity Relationship (SAR) Studies

Correlation of Molecular Structure with Biological Potency

The biological activity of piperazine derivatives is intricately linked to their molecular structure, and extensive structure-activity relationship (SAR) studies have been conducted to understand these connections. nih.govbenthamdirect.combenthamdirect.comeurekaselect.com The versatility of the piperazine ring allows for modifications at its N-1 and N-4 positions, which can significantly influence the compound's pharmacological profile. benthamdirect.comdntb.gov.ua

In the context of antimycobacterial activity , SAR studies have revealed several key features. For N-arylpiperazine derivatives, the nature of the substituent on the aromatic ring attached to the piperazine is crucial. nih.gov For instance, in a series of N-arylpiperazines with a 2-hydroxyethane-1,2-diyl linker, derivatives with a pyrimidin-2-yl fragment were slightly more effective than those with a pyridin-2-yl moiety. nih.gov Furthermore, for 1-(5-isoquinolinesulfonyl)piperazine analogues targeting M. tuberculosis IMPDH, the piperazine and isoquinoline (B145761) rings were found to be essential for target-selective whole-cell activity. nih.gov Modifications to the cyclohexyl ring and the urea (B33335) linker also impacted the inhibitory potency. nih.gov

Regarding antiviral activity , the addition of certain groups can enhance potency. For example, incorporating a benzofuran-2-yl group into 2-phenylpiperazine derivatives has been shown to increase their antiviral efficacy. wipo.int In the development of SARS-CoV-2 main protease inhibitors, the substitution pattern on the piperazine ring was critical for achieving high inhibitory potency. acs.org

For antibacterial activity , the lipophilicity and electronic properties of the substituents play a significant role. In a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, the nature of the substituent on the thiadiazole ring influenced the activity against different bacterial strains. mdpi.com

The anti-inflammatory effects of piperazine derivatives are also governed by their structure. For (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, the specific arrangement of the piperazine and pyrazole (B372694) rings contributes to its ability to reduce inflammation. nih.gov

These examples underscore the importance of systematic structural modifications and SAR studies in optimizing the biological potency of piperazine derivatives for various therapeutic applications. nih.govbenthamdirect.combenthamdirect.comeurekaselect.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) |

| 1-(m-Chlorophenyl)piperazine (m-CPP) |

| 1-(p-Chlorophenyl)piperazine (p-CPP) |

| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) |

| 1-(2-{4-[(Butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride |

| 1-(5-Isoquinolinesulfonyl)piperazine |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) |

| 1-Methyl-4-benzylpiperazine (MBZP) |

| 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) |

| Benzylpiperazine (BZP) |

| Ciprofloxacin |

| Clofazimine |

| Delavirdine |

| Dibenzylpiperazine (DBZP) |

| Indinavir |

| MK-212 [6-chloro-2-(1-piperazinyl)pyrazine] |

| N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e] thieme-connect.comderpharmachemica.comthiazin-2-yl)piperazine-1-carbothioamide |

| N-Benzylpiperazine (BZP) |

| Piperine |

| Pretomanid |

Metabolism and Pharmacokinetics of 1 2 Methylbenzyl Piperazine

Metabolic Pathways and Metabolite Identification

The biotransformation of xenobiotics like 1-(2-Methylbenzyl)piperazine is a two-phased process designed to convert lipophilic compounds into more water-soluble derivatives. usmlestrike.comlongdom.org

Phase I metabolism involves chemical reactions that introduce or unmask functional groups (such as –OH, –NH2, or –COOH) on the parent molecule. longdom.orgderangedphysiology.com These reactions, which include oxidation, reduction, and hydrolysis, typically result in a small increase in the compound's hydrophilicity. derangedphysiology.com Following this initial step, Phase II metabolism, also known as the conjugation phase, attaches endogenous polar molecules (e.g., glucuronic acid, sulfate) to these newly added functional groups. usmlestrike.comlongdom.org This conjugation step significantly increases the water solubility of the metabolite, making it more easily excretable from the body, primarily via urine. longdom.org It is important to note that some drugs can directly undergo Phase II conjugation without a preceding Phase I reaction. derangedphysiology.com

For piperazine (B1678402) derivatives, these pathways are critical. Studies on the closely related compound N-benzylpiperazine (BZP) show that its metabolism involves initial hydroxylation (Phase I) followed by conjugation with glucuronic acid (Phase II). nih.govresearchgate.net

The Cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is the primary driver of Phase I oxidative metabolism. longdom.orgnih.gov Research on various piperazine-based compounds has demonstrated the involvement of several key CYP isoenzymes. Specifically, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Furthermore, studies have shown that this compound, along with other piperazine analogues, has significant inhibitory effects on several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net This inhibitory activity strongly suggests that this compound is also a substrate for these enzymes, as substrate binding is a prerequisite for competitive inhibition. Therefore, it is highly probable that the biotransformation of this compound is catalyzed by these same enzymes, namely CYP2D6, CYP1A2, and CYP3A4. researchgate.net While the role of other enzymes like Catechol-O-methyltransferase (COMT) has not been specifically detailed for this compound, they are known to participate in the broader Phase II metabolism of many xenobiotics. derangedphysiology.com

While specific metabolic studies exclusively on this compound are limited, the metabolic fate can be inferred from structurally similar compounds. The primary Phase I metabolic pathway for related piperazines is aromatic hydroxylation. nih.govresearchgate.net For N-benzylpiperazine (BZP), the major metabolites identified in both human and rat studies are 4-hydroxy-BZP and 3-hydroxy-BZP, products of hydroxylation on the benzyl (B1604629) ring. nih.govnih.gov

Following this Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation. In rats, a significant portion of the hydroxylated BZP metabolite is excreted as a glucuronide conjugate. nih.gov Similarly, metabolites of 1-(3-chlorophenyl)piperazine (B195711) (mCPP) are partly excreted as corresponding glucuronide and/or sulfate (B86663) conjugates. europa.eu Based on this evidence, the metabolism of this compound is expected to proceed via hydroxylation of the methyl-substituted benzyl ring, followed by conjugation to form glucuronide or sulfate derivatives.

Table 1: Predicted Metabolites of this compound Based on Analogous Compounds

| Metabolic Phase | Reaction Type | Potential Metabolite Name | Basis of Prediction |

| Phase I | Aromatic Hydroxylation | Hydroxy-1-(2-methylbenzyl)piperazine | Primary pathway for BZP and mCPP nih.govresearchgate.neteuropa.eu |

| Phase II | Glucuronidation | This compound-glucuronide | Identified for BZP and mCPP metabolites nih.goveuropa.eu |

| Phase II | Sulfation | This compound-sulfate | Identified for mCPP metabolites europa.eu |

Pharmacokinetic Parameters

Pharmacokinetic parameters describe the time course of a drug's absorption, distribution, metabolism, and excretion.

Specific pharmacokinetic data, such as elimination half-life and bioavailability for this compound, are not extensively documented in the scientific literature. However, data from its parent compound, N-benzylpiperazine (BZP), can provide a useful reference. In a study with healthy human participants, oral administration of BZP resulted in an elimination half-life (t½) of 5.5 hours. nih.gov The peak plasma concentration (Cmax) was reached at 75 minutes (Tmax), and the apparent clearance (Cl/F) was 99 L/h. nih.gov

Table 2: Pharmacokinetic Parameters of N-benzylpiperazine (BZP) in Humans

| Parameter | Value | Unit |

| Elimination Half-Life (t½) | 5.5 | hours |

| Time to Peak Concentration (Tmax) | 75 | minutes |

| Peak Plasma Concentration (Cmax) | 262 | ng/mL |

| Apparent Clearance (Cl/F) | 99 | L/h |

| Data from a study on healthy adults after a 200mg oral dose. nih.gov |

Significant interspecies variability exists in drug metabolism, which can affect the extrapolation of animal data to humans. nih.govnih.govfrontiersin.org Differences in the expression and activity of metabolic enzymes like CYPs can lead to different metabolic profiles between species. frontiersin.org

Again using BZP as a proxy, we can observe these differences. In humans, after an oral dose of BZP, the plasma concentrations of its major hydroxylated metabolites (4-OH BZP and 3-OH BZP) are very low compared to the parent drug, peaking at 7 ng/mL and 13 ng/mL, respectively. nih.gov This suggests that in humans, a considerable portion of BZP may be cleared unchanged or that further metabolism of the hydroxylated intermediates is rapid.

In contrast, studies in rats show a different profile. After administration of BZP to rats, p-hydroxy-BZP was identified as the main metabolite, with a cumulative urinary excretion of approximately 25% of the initial dose within 48 hours. nih.gov The parent drug, BZP, accounted for only 6.7% of the dose excreted unchanged in urine. nih.gov Furthermore, it was found that approximately 50% of the excreted p-hydroxy-BZP was in the form of its glucuronide conjugate. nih.gov This indicates that in rats, aromatic hydroxylation is a major metabolic pathway, and a substantial portion of the resulting metabolite is excreted in urine after undergoing Phase II conjugation. This contrasts with the lower circulating levels of hydroxylated metabolites observed in humans. nih.gov

Metabolic Interactions with Other Substances

The biotransformation of this compound (MBZP) is intrinsically linked with the cytochrome P450 (CYP) enzyme system. Beyond its own metabolism, MBZP has been shown to influence the metabolic pathways of other substances, primarily through the inhibition of various CYP isoenzymes. This section explores these interactions, detailing the inhibitory effects on specific enzymes and the subsequent clinical and pharmacological implications when co-administered with other drugs.

Inhibitory Effects on Cytochrome P450 Isoenzymes

Research has demonstrated that this compound, along with other piperazine derivatives, exerts significant inhibitory effects on several key cytochrome P450 isoenzymes. In vitro studies utilizing human liver microsomes and probe substrates for specific CYP enzymes have revealed that MBZP can impede the metabolic activity of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. clarityxdna.comgeneticlifehacks.comwikipedia.orgaustinpublishinggroup.com

Table 1: Summary of Inhibitory Effects of this compound on Cytochrome P450 Isoenzymes

| Cytochrome P450 Isoenzyme | Inhibitory Effect of this compound |

| CYP1A2 | Significant inhibitory activity observed. clarityxdna.comgeneticlifehacks.comwikipedia.orgaustinpublishinggroup.com |

| CYP2C9 | Significant inhibitory activity observed. clarityxdna.comgeneticlifehacks.comwikipedia.org |

| CYP2C19 | Significant inhibitory activity observed. clarityxdna.comgeneticlifehacks.comwikipedia.org |

| CYP2D6 | Significant inhibitory activity observed. clarityxdna.comgeneticlifehacks.comwikipedia.org |

| CYP3A4 | Significant inhibitory activity observed. clarityxdna.comgeneticlifehacks.comwikipedia.org |

Note: The table reflects qualitative findings from in vitro studies. Specific IC50 values for this compound are not currently available in the cited literature.

Implications for Co-administration of Drugs

The inhibition of multiple CYP isoenzymes by this compound carries significant implications for the co-administration of other therapeutic agents that are substrates for these enzymes. When MBZP inhibits a particular CYP enzyme, it can lead to a decrease in the metabolism of other drugs that rely on that same enzyme for clearance. fastercapital.com This can result in elevated plasma concentrations of the co-administered drug, potentially increasing the risk of concentration-dependent adverse effects and toxicity. fastercapital.com

Conversely, for prodrugs that require metabolic activation by a CYP enzyme to be converted into their pharmacologically active form, inhibition by MBZP could lead to reduced efficacy of the treatment. fastercapital.com Given the broad inhibitory profile of MBZP, a wide range of medications could be affected. Therefore, caution is warranted when considering the concomitant use of MBZP with other drugs.

The following table provides examples of clinically relevant drugs that are metabolized by the CYP isoenzymes inhibited by this compound. Co-administration of MBZP with these drugs could potentially lead to clinically significant drug-drug interactions.

Table 2: Examples of Drugs Metabolized by CYP Isoenzymes Inhibited by this compound and Potential Implications of Co-administration

| CYP Isoenzyme | Examples of Substrate Drugs | Potential Implication of Co-administration with this compound |

| CYP1A2 | Theophylline, Caffeine, Clozapine, Olanzapine, Fluvoxamine. austinpublishinggroup.comnih.govpatsnap.comnih.govwikipedia.orgnih.gov | Increased plasma concentrations and potential for toxicity of the substrate drug. |

| CYP2C9 | Warfarin (B611796), Phenytoin, Tolbutamide, Ibuprofen, Losartan, Celecoxib. wikipedia.orgnih.govnih.govpharmacytimes.com | Increased plasma concentrations and potential for toxicity of the substrate drug, particularly for those with a narrow therapeutic index like warfarin and phenytoin. |

| CYP2C19 | Omeprazole, Clopidogrel, Diazepam, Citalopram, Sertraline, Amitriptyline. stjude.orghee.nhs.uknih.govwikipedia.orgmedlineplus.gov | Increased plasma concentrations and potential for toxicity of the substrate drug. For prodrugs like clopidogrel, reduced activation and decreased efficacy. |

| CYP2D6 | Codeine, Dextromethorphan, Metoprolol, Propranolol, Amitriptyline, Fluoxetine, Paroxetine, Risperidone. clarityxdna.comgeneticlifehacks.comnih.govstjude.orgpharmacytimes.compharmgkb.org | Increased plasma concentrations and potential for toxicity of the substrate drug. For prodrugs like codeine, reduced conversion to the active metabolite (morphine) and decreased analgesic effect. |

| CYP3A4 | Alprazolam, Diazepam, Midazolam, Simvastatin, Atorvastatin, Amlodipine, Diltiazem, Cyclosporine, Tacrolimus, Sildenafil. austinpublishinggroup.comwikipedia.orgamazonaws.commedsafe.govt.nzpharmacytimes.com | Increased plasma concentrations and potential for toxicity of the substrate drug. |

It is crucial for healthcare professionals and researchers to be aware of these potential interactions to ensure patient safety and therapeutic efficacy. The co-administration of this compound with any medication that is a substrate for CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 should be approached with caution, and may necessitate therapeutic drug monitoring and dose adjustments.

Analytical and Forensic Chemistry of 1 2 Methylbenzyl Piperazine

Analytical Methods for Detection and Quantification in Biological Matrices

The analysis of 2-MBZP in biological matrices such as blood and urine typically involves a combination of chromatographic and spectrometric methods. These techniques provide the necessary selectivity and sensitivity for detecting the compound, even at low concentrations.

Chromatographic Techniques (e.g., GC-MS, UFLC-ESI-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of piperazine (B1678402) derivatives. nih.govrsc.org In a typical GC-MS analysis, a sample is first extracted and then introduced into the gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the chromatographic column. scholars.direct For instance, a capillary column such as a J&W DB-5ms can be employed for separation, with helium as the carrier gas. scholars.direct The oven temperature program is optimized to achieve good separation of the analytes. scholars.direct

Ultra-Fast Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UFLC-ESI-MS/MS) is another powerful tool for the detection and quantification of piperazine derivatives in biological fluids. nih.gov This method offers high sensitivity and selectivity, allowing for the analysis of complex matrices with minimal sample preparation. mdpi.com The liquid chromatograph separates the components of the mixture, which are then ionized by electrospray ionization and analyzed by the tandem mass spectrometer. nih.govmdpi.com

A study on the stability of synthetic piperazines in human whole blood utilized UFLC-ESI-MS/MS for analysis. The analytes were assessed for their degree of degradation using a Shimadzu Ultra-Fast Liquid Chromatograph with a SCIEX 4000 Q-Trap Electrospray Ionization Tandem Mass Spectrometer in positive ionization mode. nih.gov

Mass Spectrometry for Identification and Confirmation

Mass spectrometry (MS) is an indispensable tool for the definitive identification of 1-(2-Methylbenzyl)piperazine. It provides information about the molecular weight and structure of the compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The fragmentation pattern of the molecule, which is unique to its structure, is then recorded.

For 2-MBZP, the molecular ion peak is observed at an m/z of 190. researchgate.netkennesaw.edu A common fragmentation pathway for benzylpiperazines involves the formation of a tropylium (B1234903) ion at m/z 91, which is often the base peak in the mass spectrum. researchgate.netkennesaw.edu The differentiation between isomers of methylbenzylpiperazine can be challenging due to their similar mass spectra. nih.gov However, techniques such as gas chromatography coupled with time-of-flight mass spectrometry can aid in distinguishing between isobaric compounds. nih.gov

Spectroscopic Techniques for Identification (e.g., NMR, FT-IR)

Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable techniques for the structural elucidation of this compound.

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org Both ¹H NMR and ¹³C NMR spectra are used to determine the structure of the compound. rsc.orgmdpi.com For instance, in a study identifying a drug analog, NMR studies were used to confirm the proposed structure of benzyl-4-methylpiperazine. researchgate.netkennesaw.edu The chemical shifts and coupling constants in the NMR spectrum provide insights into the connectivity of atoms and the stereochemistry of the molecule. chemrxiv.org

FT-IR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of a compound shows characteristic absorption bands corresponding to the vibrations of specific bonds. For piperazine derivatives, characteristic bands for N-H stretching, C-H stretching, and C-N stretching can be observed. dergipark.org.trlookchem.com

Stability of this compound in Biological Samples

The stability of 2-MBZP in biological samples is a critical factor in forensic and toxicological analysis, as degradation of the analyte can lead to inaccurate quantification and interpretation of results.

Influence of Storage Conditions (e.g., temperature, time) on Compound Degradation

A study on the stability of various synthetic piperazines in human whole blood investigated the effects of storage temperature and duration. nih.gov Samples were stored at room temperature (~20°C), 4°C, and -20°C for up to 12 months. nih.gov The study found that benzylpiperazines were generally more stable than phenylpiperazines under all storage conditions. nih.gov Specifically, 1-(4-methylbenzyl)-piperazine (a positional isomer of 2-MBZP) showed good stability, with over 70% of the compound remaining after 12 months of storage. nih.gov Storing samples at room temperature is generally not recommended due to the significant degradation of some piperazine compounds. nih.gov For optimal preservation of piperazine analytes, it is advised to store case samples frozen or refrigerated, even for short periods. nih.gov

Forensic Applications and Legal Status

This compound and other related piperazine derivatives have been sold as recreational drugs, often marketed as "party pills." wikipedia.org This has led to their inclusion in forensic investigations and the implementation of legal controls in various countries.

The analysis of seized materials and biological samples for the presence of piperazine derivatives is a common task in forensic laboratories. unodc.org The methods described above, particularly GC-MS and LC-MS/MS, are routinely used for this purpose. nih.gov

The legal status of piperazine derivatives varies by jurisdiction. For example, in New Zealand, 1-benzylpiperazine (B3395278) (BZP) and other piperazine derivatives, including MBZP, are classified as Class C drugs under the Misuse of Drugs Act 1975. wikipedia.org Similarly, MBZP is classified as a Class C drug in the United Kingdom. wikipedia.org In the United States, N-Benzylpiperazine is a DEA Schedule I controlled substance, meaning it has no currently accepted medical use and a high potential for abuse. nih.gov While the legal status of this compound specifically may vary, its structural similarity to controlled substances often brings it under regulatory scrutiny.

Detection in Illicit Tablets and Designer Drugs

This compound is a designer drug that has been identified in illicit tablets, often marketed as "party pills" or as substitutes for more commonly known controlled substances like MDMA (ecstasy) or amphetamines. ikm.org.myresearchgate.net Forensic analysis of seized materials has shown that this compound and other piperazine derivatives are frequently found in combination with other psychoactive substances.

These illicit products are typically sold as tablets, capsules, or powders. mdpi.com The composition of these tablets can be complex, containing a mixture of different piperazine analogues or other active ingredients. For instance, 1-benzylpiperazine (BZP), a closely related compound, has been found in tablets that also contain 1-(3-trifluoromethylphenyl)piperazine (TFMPP). ikm.org.mynih.gov Caffeine is a common adulterant found alongside piperazine compounds in these illicit products. ikm.org.my In some cases, 1,4-dibenzylpiperazine (B181160) (DBZP) has been detected, which may be an impurity from the synthesis process of BZP. europa.eu

The detection and identification of this compound and other piperazine derivatives in seized materials rely on established forensic laboratory techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for the analysis of solid samples, which can be performed without the need for derivatization. ikm.org.myeuropa.eu Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the detection of these compounds. nih.govnih.gov A study on the analysis of piperazine derivatives highlighted the utility of a liquid chromatography-mass spectrometry (LC-MS) method for their rapid detection in biological materials, a technique also applicable to the analysis of illicit products. nih.gov

Colorimetric spot tests can be used as a preliminary screening method in the field, though they are less specific than chromatographic techniques. researchgate.net For example, while 1-benzylpiperazine (BZP) does not produce a color change with the Marquis reagent, it does react with Simon's reagent to give a blue complex. ikm.org.my One study focused on developing a color test using sodium 1,2-naphthoquinone-4-sulphonate (NQS) specifically for the presumptive identification of piperazine analogues. researchgate.net

Below is a table summarizing common substances found in illicit tablets containing piperazine derivatives.

| Compound | Common Role | Reference |

| This compound | Primary psychoactive substance | caymanchem.com |

| 1-Benzylpiperazine (BZP) | Primary psychoactive substance | ikm.org.mynih.gov |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Co-ingredient with other piperazines | ikm.org.mynih.gov |

| 1-(3-Chlorophenyl)piperazine (B195711) (mCPP) | Primary psychoactive substance/adulterant | europa.eu |

| Caffeine | Adulterant | ikm.org.my |

| 1,4-Dibenzylpiperazine (DBZP) | Potential synthesis impurity | europa.eu |

Classification and Control Status in Different Jurisdictions

The legal status of this compound, like many other designer drugs, varies significantly between countries and is often encompassed within broader controls on piperazine derivatives. While not specifically listed in the Schedules of the United Nations 1971 Convention on Psychotropic Substances, many nations have implemented national controls on its parent compound, 1-benzylpiperazine (BZP), and other related substances. europa.euunodc.org

In the United States , 1-benzylpiperazine (BZP) is classified as a Schedule I controlled substance under the Controlled Substances Act. wikipedia.orgnih.gov This classification means it has a high potential for abuse and no currently accepted medical use in treatment in the United States. nih.gov While this compound may not be explicitly named, it can fall under the Federal Analogue Act, which allows for the treatment of a substance that is substantially similar to a Schedule I or II drug as if it were also in that schedule.

The European Union has taken a coordinated approach to control piperazine derivatives. Following a risk assessment, the EU Council made a decision in 2008 to introduce control measures on BZP across its member states. europa.eueuropa.eu Consequently, many European countries have integrated BZP and other piperazines into their national drug control laws. For example, in the United Kingdom , BZP and a group of substituted piperazines are controlled as Class C drugs under the Misuse of Drugs Act 1971. wikipedia.orgservice.gov.uk

In Australia , BZP is banned in all states. wikipedia.orgchemeurope.comNew Zealand , which saw widespread use of "party pills" containing piperazines, reclassified BZP and other derivatives like MBZP as Class C drugs. wikipedia.orgwikipedia.org In Canada , benzylpiperazine is a Schedule III controlled substance. wikipedia.org

The table below provides a summary of the control status of benzylpiperazine and related compounds in various jurisdictions, which would likely extend to this compound through generic or analogue legislation.

| Jurisdiction | Control Status of Benzylpiperazine (BZP) and Related Compounds | Reference |

| United Nations | Not scheduled under the 1971 Convention on Psychotropic Substances. | europa.euunodc.org |

| United States | BZP is a Schedule I controlled substance. | wikipedia.orgnih.gov |

| European Union | BZP is subject to control measures across member states. | europa.eueuropa.eu |

| United Kingdom | BZP and other piperazines are Class C drugs. | wikipedia.orgservice.gov.uk |

| Australia | Banned in all states. | wikipedia.orgchemeurope.com |

| New Zealand | BZP and other piperazines are Class C drugs. | wikipedia.orgwikipedia.org |

| Canada | Benzylpiperazine is a Schedule III controlled substance. | wikipedia.org |

Differentiation from Isomers and Related Compounds

The forensic identification of this compound requires analytical methods capable of distinguishing it from its positional isomers, such as 1-(3-methylbenzyl)piperazine (B26557) and 1-(4-methylbenzyl)piperazine, as well as other structurally related compounds. While these isomers have the same molecular weight and can produce similar mass spectra, they can be differentiated based on their unique chromatographic and spectroscopic properties.

Gas chromatography (GC) is a fundamental technique for separating these isomers. The retention time of a compound during GC analysis is dependent on its chemical structure and interaction with the stationary phase of the GC column. A study on the GC-MS analysis of piperazine analogues demonstrated that different isomers can be separated chromatographically. rsc.org For instance, the separation of 2-FPP, 3-FPP, and 4-FPP isomers was achieved, indicating that a similar separation would be possible for the methylbenzylpiperazine isomers. rsc.org The choice of the GC column's stationary phase is critical for achieving this separation. researchgate.net

While mass spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for identification, the electron ionization mass spectra of positional isomers can be very similar, making differentiation by MS alone challenging. However, subtle differences in the relative abundance of fragment ions may be observed. researchgate.net A key fragment ion for benzylpiperazines is typically found at m/z 91, corresponding to the tropylium ion formed from the benzyl (B1604629) group. europa.eu

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) also provides a robust method for the differentiation of isomers. scispace.com Similar to GC, LC separates compounds based on their interaction with a stationary phase, and different isomers will exhibit different retention times. scispace.com

Infrared spectroscopy (IR) offers another layer of confirmation. The vapor phase IR spectra of isomers are unique and can be used for their specific identification. researchgate.net Gas chromatography coupled with infrared detection (GC-IRD) can provide confirmatory data for the structural differentiation of isomers. researchgate.net

The following table outlines the analytical techniques used to differentiate this compound from its isomers and related compounds.

| Analytical Technique | Principle of Differentiation | Reference |

| Gas Chromatography (GC) | Separation based on differences in retention times on the GC column. | rsc.org |

| Liquid Chromatography (LC) | Separation based on differences in retention times on the LC column. | scispace.com |

| Mass Spectrometry (MS) | Can show subtle differences in the relative abundance of fragment ions. | researchgate.net |

| Infrared Spectroscopy (IR) | Provides unique vapor phase IR spectra for each isomer. | researchgate.net |

Future Directions and Therapeutic Potential of 1 2 Methylbenzyl Piperazine Analogues

Development of New Therapeutic Agents Based on Piperazine (B1678402) Scaffolds

The inherent adaptability of the piperazine ring allows for extensive structural modifications, paving the way for the creation of new therapeutic agents with enhanced efficacy and specificity. nih.govresearchgate.netnih.gov This has led to the exploration of piperazine derivatives in a multitude of therapeutic areas. researchgate.net

Design of Drugs Targeting Neurological Disorders and Psychiatric Conditions

Piperazine derivatives have a well-established role in the treatment of central nervous system (CNS) disorders. nih.gov Many compounds containing the piperazine moiety exhibit significant pharmacological activity, primarily through the modulation of monoamine pathways. nih.gov This has spurred research into their application for various psychiatric and neurological conditions. nih.govnih.gov

For instance, certain piperazine derivatives act as agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders. silae.it Compounds like trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine have demonstrated anxiolytic effects through this mechanism. silae.it Furthermore, the design of multi-target antipsychotics has incorporated the piperazine scaffold to achieve high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov The abuse of some piperazine derivatives has been linked to psychotic episodes, highlighting their potent interaction with dopamine and serotonin receptors. mdpi.com

The development of novel N-arylpiperazine derivatives as D2/D3 receptor ligands is a promising strategy for treating neurodegenerative diseases. nih.gov These compounds are designed to have high affinity for these dopamine receptor subtypes, which are involved in the pathophysiology of conditions like schizophrenia and depression. nih.gov

Exploration of Anti-inflammatory, Antimicrobial, and Neuroprotective Applications

The therapeutic potential of piperazine analogues extends beyond the CNS. The piperazine scaffold is a key component in the development of agents with anti-inflammatory, antimicrobial, and neuroprotective properties. apjhs.comthieme-connect.comresearchgate.net

Anti-inflammatory: The piperazine nucleus is considered a promising scaffold for designing novel analgesic and anti-inflammatory drugs, aiming to provide alternatives with fewer side effects than currently available treatments. thieme-connect.com

Antimicrobial: Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites. apjhs.comderpharmachemica.comresearchgate.net They have shown significant efficacy against both Gram-positive and Gram-negative bacteria, making them promising candidates for new antibiotics. researchgate.netnih.gov Some piperazine polymers exhibit antimicrobial action by targeting the cytoplasmic membrane of bacteria, causing leakage of intracellular components. nih.gov

Neuroprotective: The neuroprotective effects of piperazine derivatives are an active area of research. researchgate.net Certain coumarin-piperazine derivatives have been reported to exert neuroprotective effects through their antioxidant and anti-inflammatory activities. nih.gov

Potential for Alzheimer's Disease Treatment

A significant area of future development for piperazine analogues is in the treatment of Alzheimer's disease (AD). nih.govgregory-ms.com Research has focused on designing multi-effect drugs that can address both the amyloid and Tau pathologies characteristic of AD. nih.gov

One approach involves the development of piperazine derivatives that act as agonists for the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in the stability of dendritic spines and memory formation. nih.govnih.gov Studies have shown that TRPC6 agonists can have beneficial effects in models of AD. nih.gov A specific piperazine compound, referred to as PPZ, has been shown to potentiate TRPC6 channels and exert neuroprotective effects. nih.govnih.gov

Furthermore, hybrid molecules incorporating a piperazine scaffold have been synthesized to inhibit acetylcholinesterase, reduce amyloid-β (Aβ) peptide release, and decrease the phosphorylation of Tau protein. nih.govresearchgate.net These multi-target-directed ligands (MTDLs) represent a novel approach to tackling the complex, multifactorial nature of AD. researchgate.net

Optimization of Pharmacological Properties (e.g., Efficacy, Safety, Bioavailability)

A critical aspect of future research is the optimization of the pharmacological properties of 1-(2-methylbenzyl)piperazine analogues. The piperazine moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.govnih.gov

Key strategies for optimization include:

Structural Modifications: Systematic changes to the piperazine structure, such as substitutions on the nitrogen or carbon atoms, can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Improving Bioavailability: The piperazine ring's two nitrogen atoms can increase water solubility, which is crucial for oral bioavailability. nih.govresearchgate.net

Enhancing Target Affinity: The chemical reactivity of piperazine facilitates its use as a scaffold to link different pharmacophores, improving the binding affinity of ligands to their biological targets. tandfonline.comresearchgate.net

Reducing Toxicity: In vitro toxicity tests are essential to identify compounds with low toxicity profiles. nih.gov

Continued Research into Biological Activity and Interactions with Biological Targets

Ongoing research into the biological activity and molecular interactions of this compound analogues is fundamental to unlocking their full therapeutic potential. The versatility of the piperazine scaffold allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.govresearchgate.net

Future studies will likely focus on:

Elucidating Mechanisms of Action: Understanding how these compounds interact with specific receptors, enzymes, and cellular pathways is crucial for rational drug design. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies are vital for identifying the key structural features responsible for biological activity and for guiding the design of more potent and selective compounds. nih.govresearchgate.net

Exploring New Biological Targets: The broad pharmacological profile of piperazine derivatives suggests that they may interact with novel biological targets, opening up new avenues for therapeutic intervention. ontosight.ai

In Silico to In Vitro to In Vivo Translational Research

The progression of this compound analogues from promising lead compounds to clinically effective drugs relies on a robust translational research pipeline, integrating computational, laboratory, and animal studies. nih.gov

In Silico Studies: Computational modeling and molecular docking studies are invaluable for predicting the binding affinities and interaction modes of piperazine derivatives with their biological targets. acs.orgmdpi.comnih.gov These in silico methods help in prioritizing compounds for synthesis and experimental testing.

In Vitro Evaluation: In vitro assays are essential for validating the biological activity predicted by computational models. acs.orgnih.gov These studies assess the potency, selectivity, and mechanism of action of the compounds in a controlled laboratory setting.

In Vivo Testing: Promising candidates identified through in silico and in vitro studies are then evaluated in animal models to assess their efficacy, safety, and pharmacokinetic properties in a living organism. nih.gov This translational approach is critical for bridging the gap between preclinical research and clinical application.

Addressing Gaps in Toxicokinetic and Toxicodynamic Knowledge

A significant hurdle in the development of novel therapeutic agents, including analogues of this compound, is the limited availability of comprehensive toxicokinetic and toxicodynamic data. wikipedia.org While the parent compound, 1-benzylpiperazine (B3395278) (BZP), and its derivatives have been studied to some extent, largely due to their recreational use, this information is not directly transferable to novel analogues and highlights the critical need for further research.

Research into related benzylpiperazine derivatives has revealed key metabolic pathways, primarily involving hydroxylation and N-dealkylation, which are catalyzed by cytochrome P450 enzymes. researchgate.netnih.goveuropa.eu For instance, studies on BZP show it is metabolized to major metabolites like 4-hydroxy-BZP and 3-hydroxy-BZP. nih.govnih.gov The elimination half-life of BZP has been determined to be approximately 5.5 hours in humans. nih.gov This body of work on compounds like BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) provides a foundational framework for what can be expected with novel analogues. researchgate.netnih.gov

However, the specific metabolic fate, distribution, and elimination rates for analogues of this compound remain uninvestigated. Understanding these parameters is essential for predicting their therapeutic window and potential for accumulation.

Table 1: Example Pharmacokinetic Parameters of 1-Benzylpiperazine (BZP) in Humans Following a 200mg Oral Dose

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 75 minutes | nih.gov |

| Cmax (Peak Plasma Concentration) | 262 ng/mL | nih.gov |

| Elimination Half-life (t½) | 5.5 hours | nih.gov |

| Clearance (Cl/F) | 99 L/h | nih.gov |

| Major Metabolites | 4-hydroxy-BZP, 3-hydroxy-BZP | nih.gov |

This table presents data for the related compound 1-Benzylpiperazine (BZP) and is intended to illustrate the type of data needed for this compound analogues.

From a toxicodynamic perspective, studies on other piperazine derivatives have shown a range of cellular effects. For example, BZP, TFMPP, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) have demonstrated cytotoxic effects on cardiac cells, inducing cell death by disrupting Ca2+ homeostasis and mitochondrial function. farmaceut.org Furthermore, certain novel piperazine derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways in human liver cancer cells. nih.gov These findings underscore the importance of detailed in vitro and in vivo studies to characterize the specific cellular and physiological effects of new this compound analogues to ensure their safety and efficacy.

Advanced Applications in Materials Science (e.g., DNA binding via charge transfer complexes)

Beyond their therapeutic potential, analogues of this compound hold promise in the realm of materials science, particularly through the formation of charge-transfer (CT) complexes with applications in DNA binding. The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, especially in anticancer drug development, and also opens avenues for the creation of novel biomaterials and sensors. biointerfaceresearch.comresearchgate.net

Piperazine derivatives can act as electron donors to form stable charge-transfer complexes with electron-accepting molecules. researchgate.net These complexes exhibit unique spectroscopic properties that can be harnessed for various applications. Research on metal complexes incorporating piperazine-based ligands has demonstrated their potential to interact with DNA. biointerfaceresearch.com These interactions can occur through different modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or groove binding. biointerfaceresearch.comnih.gov